Lipophilicity: 4-Methyl vs. 3-Methyl Isomer
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate (leucine scaffold, isobutyl side chain) has a computed XLogP3 of 1.2, whereas its direct positional isomer methyl 2-[(chloroacetyl)amino]-3-methylpentanoate (isoleucine scaffold, sec-butyl side chain, CAS 102115-69-5) has a computed XLogP3 of 1.8 [1][2]. This 0.6 log unit difference represents an approximately 4-fold difference in partition coefficient, translating to measurably distinct reverse-phase HPLC retention times and differential solubility in aqueous vs. organic media.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem CID 14260837) |
| Comparator Or Baseline | Methyl 2-[(chloroacetyl)amino]-3-methylpentanoate: XLogP3 = 1.8 (PubChem CID 14260839) |
| Quantified Difference | ΔXLogP3 = 0.6 (4-methyl leucine scaffold is 0.6 log units less lipophilic than 3-methyl isoleucine scaffold) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This lipophilicity difference directly impacts chromatographic purification strategy, liquid-liquid extraction efficiency, and solubility in aqueous reaction media—critical factors in synthetic route planning and compound procurement for multi-step syntheses.
- [1] PubChem. (2026). Compound Summary for CID 14260837: Methyl 2-(2-chloroacetamido)-4-methylpentanoate. Computed XLogP3 = 1.2. View Source
- [2] PubChem. (2026). Compound Summary for CID 14260839: Methyl 2-(2-chloroacetamido)-3-methylpentanoate. Computed XLogP3 = 1.8. View Source
